molecular formula C16H24N2O2 B185172 tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate CAS No. 199105-03-8

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Cat. No.: B185172
CAS No.: 199105-03-8
M. Wt: 276.37 g/mol
InChI Key: BSLRAYZVIBFRQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is a solid compound that is typically stored at 4°C and protected from light . This compound is used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-aminophenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and applications compared to its similar compounds .

Biological Activity

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_{2}O_{2}. The compound consists of a piperidine ring substituted with a 2-aminophenyl group and a tert-butyl ester, which enhances its lipophilicity and may influence its biological activity and solubility.

Property Value
Molecular FormulaC16H24N2O2C_{16}H_{24}N_{2}O_{2}
Molecular Weight276.38 g/mol
LogP (Octanol-Water)3.5
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine ring contributes to the compound's structural stability, while the aminophenyl group can engage in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions may influence several biochemical pathways, including those related to cell growth and inflammatory responses.

Biological Activity

Preliminary studies have indicated that this compound possesses several biological activities:

  • Antitumor Activity : In vitro studies using human glioblastoma cell lines (e.g., U251-MG) have demonstrated that treatment with this compound significantly reduces cell proliferation. An IC50 value of approximately 400 nM was observed, indicating potent antitumor effects through mechanisms independent of AKT phosphorylation .
  • Gene Regulation : Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer progression and inflammatory responses. Notably, 993 transcripts were identified as differentially expressed, suggesting that the compound may play a role in transcriptional regulation .
  • Enzyme Interaction : The compound has been studied for its interaction with inositol phosphate kinases, which are crucial in cellular signaling pathways. It has been shown to decrease the accumulation of inositol phosphates, further implicating its role in cellular signaling modulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the effects of the compound on U251 glioblastoma cells, reporting a significant decrease in cell viability and alterations in gene expression related to tumor metastasis and inflammation. The findings suggest potential applications in cancer therapy .
  • Case Study 2 : Research involving similar compounds indicates that modifications to the piperidine structure can enhance biological activity. Compounds sharing structural motifs with this compound exhibited varying degrees of receptor affinity, suggesting a pathway for developing more potent derivatives.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula IC50 (nM) Activity Profile
This compoundC16H24N2O2C_{16}H_{24}N_{2}O_{2}~400Antitumor, gene regulation
N-Methylpiperidine derivativeC15H19NC_{15}H_{19}N~700Varying pharmacological properties
PhenoxyethylamineC14H18N2OC_{14}H_{18}N_{2}O~900Reference for activity comparisons

Properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRAYZVIBFRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624072
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-03-8
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

t-Butyl (1-t-butoxycarbonylpiperidin-4-yl)phenylcarbamate (290 mg) was dissolved in trifluoroacetic acid-dichloromethane (10%, 20 mL) and stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was partitioned between aqueous sodium hydroxide (2M) and ether (30 mL). The organic layer was separated, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (20 mL) and cooled in ice. Di-t-butyldicarbonate (161 mg) was added and the mixture was stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure and the residue was purified by MPLC on silica gel, eluting with EtOAc/Hexane (5:95) to give the title compound as a clear oil (141 mg), δH (CDCl3) 1.55 (9H, s), 1.59 (2H, m), 1.82 (2H, m), 2.58 (1H, m), 2.77 (1H, m), 3.64 (2H, br s), 4.16 (2H, m), 6.68-6.79 (2H, m), 7.01-7.26 (2H, m).
Name
t-Butyl (1-t-butoxycarbonylpiperidin-4-yl)phenylcarbamate
Quantity
290 mg
Type
reactant
Reaction Step One
Name
trifluoroacetic acid dichloromethane
Quantity
20 mL
Type
reactant
Reaction Step One

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